molecular formula C20H24N4O8 B12803108 (2S)-2-[[(2S)-2-amino-4-phenyl-butanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]acetic acid CAS No. 86632-63-5

(2S)-2-[[(2S)-2-amino-4-phenyl-butanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]acetic acid

Cat. No.: B12803108
CAS No.: 86632-63-5
M. Wt: 448.4 g/mol
InChI Key: FWULGZCNSAPFQW-LBHIJZLDSA-N
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Description

Homophenylalanyl Uracil Polyoxin C is a peptidyl nucleoside antibiotic known for its potent antifungal properties. It belongs to the polyoxin family, which are naturally occurring compounds isolated from the bacterium Streptomyces cacaoi. These compounds are notable for their ability to inhibit chitin synthase, an enzyme crucial for fungal cell wall biosynthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Homophenylalanyl Uracil Polyoxin C involves multiple steps, starting from basic building blocks such as uracil and amino acids. One common method includes the regio- and stereo-selective palladium-mediated substitution reaction of an α-amino substituted unsaturated lactone with bis-silylated uracil . This reaction is enhanced by the presence of trimethylsilyl chloride, which increases the reactivity of the lactone.

Industrial Production Methods: Industrial production of Homophenylalanyl Uracil Polyoxin C typically involves fermentation processes using genetically modified strains of Streptomyces cacaoi. These strains are optimized to produce high yields of the compound, which is then extracted and purified through various chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Homophenylalanyl Uracil Polyoxin C undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various analogs of Homophenylalanyl Uracil Polyoxin C, which may exhibit different levels of antifungal activity .

Comparison with Similar Compounds

  • Polyoxin A
  • Polyoxin B
  • Nikkomycin Z
  • Polyoxin D

Comparison: Homophenylalanyl Uracil Polyoxin C is unique due to its specific structure, which includes a homophenylalanyl moiety linked to uracil. This structure enhances its binding affinity to chitin synthase compared to other polyoxins and nikkomycins . Additionally, its synthetic analogs have been shown to possess improved pharmacokinetic properties, making it a promising candidate for further development .

Properties

CAS No.

86632-63-5

Molecular Formula

C20H24N4O8

Molecular Weight

448.4 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-amino-4-phenylbutanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid

InChI

InChI=1S/C20H24N4O8/c21-11(7-6-10-4-2-1-3-5-10)17(28)23-13(19(29)30)16-14(26)15(27)18(32-16)24-9-8-12(25)22-20(24)31/h1-5,8-9,11,13-16,18,26-27H,6-7,21H2,(H,23,28)(H,29,30)(H,22,25,31)/t11-,13-,14-,15+,16?,18+/m0/s1

InChI Key

FWULGZCNSAPFQW-LBHIJZLDSA-N

Isomeric SMILES

C1=CC=C(C=C1)CC[C@@H](C(=O)N[C@@H](C2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)C(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)CCC(C(=O)NC(C2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)C(=O)O)N

Origin of Product

United States

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